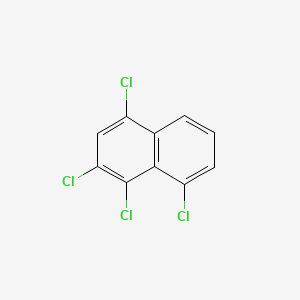
Europium;nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Europium-nickel compounds are a fascinating class of materials that combine the unique properties of europium, a rare-earth element, with nickel, a transition metal. Europium is known for its luminescent properties and its ability to exist in multiple oxidation states, while nickel is renowned for its catalytic and magnetic properties. Together, these elements form compounds that have significant potential in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of europium-nickel compounds typically involves high-temperature reactions between europium and nickel or their respective oxides. One common method is the reduction of europium(III) oxide with metallic europium at high temperatures, followed by the reaction with nickel. For example, europium oxide can be reduced with metallic europium at 800°C and then reacted with nickel at 1150°C in a high vacuum to form europium-nickel compounds .
Industrial Production Methods: Industrial production of europium-nickel compounds often involves similar high-temperature reduction and reaction processes. The precise conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound with the correct stoichiometry and crystal structure.
Analyse Chemischer Reaktionen
Types of Reactions: Europium-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Europium can exist in multiple oxidation states, primarily +2 and +3, which allows it to participate in a range of redox reactions. Nickel, on the other hand, is known for its catalytic properties and can facilitate various chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of europium-nickel compounds include halogens, acids, and bases. For example, europium reacts with halogens to form europium(III) halides, while nickel can react with acids to form nickel salts. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of europium-nickel compounds depend on the specific reagents and conditions used. For example, the reaction of europium with chlorine can produce europium(III) chloride, while the reaction of nickel with sulfuric acid can produce nickel sulfate.
Wissenschaftliche Forschungsanwendungen
Europium-nickel compounds have a wide range of scientific research applications due to their unique properties. In chemistry, these compounds are studied for their catalytic and luminescent properties. In biology and medicine, europium’s luminescent properties are utilized in imaging and diagnostic applications. In industry, europium-nickel compounds are used in the production of high-performance materials, such as magnetic semiconductors and phosphors for display technologies .
Wirkmechanismus
The mechanism of action of europium-nickel compounds is complex and involves multiple molecular targets and pathways. Europium’s ability to exist in multiple oxidation states allows it to participate in redox reactions, while nickel’s catalytic properties facilitate various chemical transformations. Together, these elements can interact with a range of molecular targets, including enzymes and other proteins, to exert their effects.
Vergleich Mit ähnlichen Verbindungen
Europium-nickel compounds can be compared with other rare-earth-transition metal compounds, such as europium-cobalt and europium-iron compounds. While all these compounds share some common properties, such as luminescence and catalytic activity, europium-nickel compounds are unique in their specific combination of properties. For example, europium-nickel compounds may exhibit different magnetic properties compared to europium-cobalt compounds due to the different electronic configurations of nickel and cobalt .
Similar Compounds
- Europium-cobalt compounds
- Europium-iron compounds
- Europium-copper compounds
- Europium-zinc compounds
These compounds share some similarities with europium-nickel compounds but also have distinct properties that make them suitable for different applications.
Eigenschaften
CAS-Nummer |
12061-34-6 |
|---|---|
Molekularformel |
EuNi5 |
Molekulargewicht |
445.43 g/mol |
IUPAC-Name |
europium;nickel |
InChI |
InChI=1S/Eu.5Ni |
InChI-Schlüssel |
JCMQTBZNLGKOBD-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Eu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




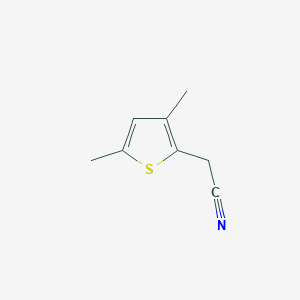
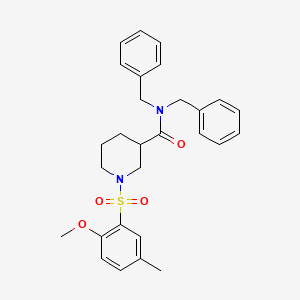
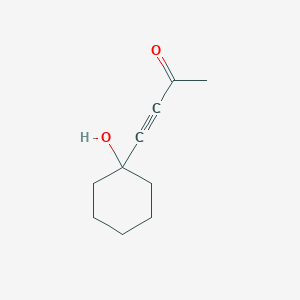

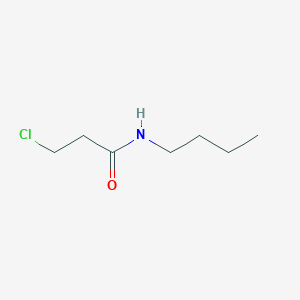
![4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol](/img/structure/B14729430.png)

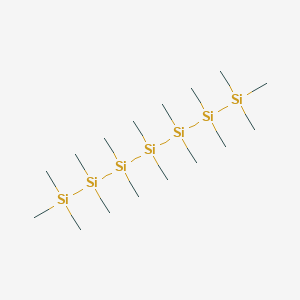


![5,6-Dihydrothieno[2,3-d]pyrimidin-2-amine](/img/structure/B14729449.png)
